4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate
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Overview
Description
4-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is a complex organic compound that features a combination of bromine, methoxy, phenoxy, acetamido, and nitrobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE typically involves multiple steps:
Formation of 2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDE: This step involves the reaction of 2-bromo-4-methoxyphenol with chloroacetyl chloride to form 2-(2-bromo-4-methoxyphenoxy)acetyl chloride, which is then reacted with ammonia to yield 2-(2-bromo-4-methoxyphenoxy)acetamide.
Condensation Reaction: The 2-(2-bromo-4-methoxyphenoxy)acetamide is then subjected to a condensation reaction with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide to form the desired imine product.
Esterification: The final step involves the esterification of the imine product with 4-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions using reagents like hydrogen gas and a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium thiolate (NaSR) or primary amines (RNH2) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Thiol or amine-substituted products.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, with its targets. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE: This compound is unique due to its combination of bromine, methoxy, phenoxy, acetamido, and nitrobenzoate groups.
2-Bromo-4-methoxyphenol: A simpler compound that lacks the acetamido and nitrobenzoate groups.
4-Nitrobenzaldehyde: Contains the nitro group but lacks the complex structure of the target compound.
Uniqueness
The uniqueness of 4-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE lies in its multifunctional structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets
Properties
Molecular Formula |
C24H20BrN3O8 |
---|---|
Molecular Weight |
558.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C24H20BrN3O8/c1-33-18-8-10-20(19(25)12-18)35-14-23(29)27-26-13-15-3-9-21(22(11-15)34-2)36-24(30)16-4-6-17(7-5-16)28(31)32/h3-13H,14H2,1-2H3,(H,27,29)/b26-13+ |
InChI Key |
SNHVSPMCSVKVEB-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)Br |
Origin of Product |
United States |
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